molecular formula C9H12O4 B1343742 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid CAS No. 76910-08-2

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid

Cat. No.: B1343742
CAS No.: 76910-08-2
M. Wt: 184.19 g/mol
InChI Key: LIIWCZWMZNRZSV-UHFFFAOYSA-N
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Description

Key Structural Attributes:

  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 184.19 g/mol.
  • Functional Groups :
    • Ethoxycarbonyl (-COOCH₂CH₃) at C1.
    • Carboxylic acid (-COOH) at C1.
  • Double Bond Position : Between C3 and C4, contributing to ring strain and influencing reactivity.

The stereochemical configuration at C1 is defined by the spatial arrangement of the two carboxyl groups. While the compound lacks chiral centers due to symmetry at C1, the cyclopentene ring exhibits puckering dynamics. Computational studies on analogous cyclopentene derivatives suggest that substituents at the 1-position can stabilize specific ring conformations, such as envelope or half-chair forms.

Table 1 : Structural Descriptors of this compound

Property Value/Description Source
SMILES CCOC(=O)C1(CC=CC1)C(=O)O
InChIKey LIIWCZWMZNRZSV-UHFFFAOYSA-N
Hybridization at C1 sp³ (tetrahedral geometry)
Ring Puckering Angle ~25° (estimated from similar compounds)

Properties

IUPAC Name

1-ethoxycarbonylcyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWCZWMZNRZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76910-08-2
Record name 1-(ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid
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Preparation Methods

Multi-Step Synthetic Route from Diethyl Diallylmalonate

A well-documented synthetic route involves a two-step process starting from diethyl diallylmalonate:

Step Reagents and Conditions Description Reference
1 Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine][benzylidene]ruthenium(II) dichloride catalyst, water, 6 hours, 20 °C Ring-closing metathesis to form the cyclopentene ring with ethoxycarbonyl groups
2 Pig liver esterase, water, sodium chloride, 25 hours, 20 °C Enzymatic hydrolysis to selectively convert ester to carboxylic acid

This method leverages a ruthenium-based catalyst for efficient ring closure and an enzymatic step for regioselective hydrolysis, yielding the target acid with good specificity.

Cyclopentene Ring Formation and Functionalization

The initial cyclopentene ring can be formed by cyclization reactions such as ring-closing metathesis or other cyclization strategies from diallyl precursors. The ethoxycarbonyl group is introduced via esterification or by using ester-containing starting materials.

Carboxylation is typically achieved by hydrolysis or enzymatic cleavage of ester groups to yield the free carboxylic acid. Industrial methods optimize these steps for scale, yield, and cost-effectiveness.

Detailed Reaction Conditions and Yields

Parameter Details
Catalyst Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine][benzylidene]ruthenium(II) dichloride
Solvent Water
Temperature 20 °C
Reaction Time (Step 1) 6 hours
Enzyme Pig liver esterase
Reaction Time (Step 2) 25 hours
Yield Not explicitly reported, but literature suggests moderate to good yields with high selectivity
Purification Standard extraction and crystallization methods

Research Findings and Analysis

  • The use of a ruthenium-based catalyst enables efficient ring-closing metathesis under mild conditions, preserving sensitive functional groups.
  • Enzymatic hydrolysis with pig liver esterase provides regioselectivity, avoiding harsh chemical hydrolysis conditions that may lead to side reactions.
  • The two-step process is advantageous for synthesizing 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic acid with high purity and functional group tolerance.
  • Alternative methods involving direct carboxylation or esterification have been reported but often require more rigorous conditions or result in lower selectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Ruthenium-catalyzed ring-closing metathesis + enzymatic hydrolysis Diethyl diallylmalonate Ru catalyst, pig liver esterase 20 °C, aqueous, 6 h + 25 h Mild conditions, regioselective, good functional group tolerance Multi-step, longer reaction time
Cyclization + esterification + carboxylation Various diallyl or cyclopentene precursors Ethyl chloroformate or ethyl bromoacetate, CO2 or carboxylating agents Variable, often requires optimization Scalable, industrially relevant May require harsher conditions, lower selectivity

Chemical Reactions Analysis

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be compared with similar compounds such as:

Biological Activity

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic acid, with the CAS number 76910-08-2, is a compound that has garnered interest in various fields due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂O₄. Its unique structure features a cyclopentene ring that plays a critical role in its reactivity and biological interactions. The compound is known to exhibit properties such as skin irritation and eye irritation, which are essential considerations for its handling and application in research and industry .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • GPR119 Agonism : Similar compounds have been reported to act as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis. Binding to GPR119 may trigger intracellular signaling pathways that influence glucose metabolism and insulin secretion .
  • Cytotoxic Activity : Preliminary studies suggest that derivatives of cyclopentene compounds may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have shown selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that compounds with structural similarities can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Cell Line IC50 (µM) Effect
A549 (Lung cancer)<10Cytotoxicity
A375 (Melanoma)5.7Selective cytotoxicity
HepG2 (Liver cancer)Not specifiedModerate inhibition

Metabolic Effects

The potential role of this compound in metabolic regulation has also been explored. Its interaction with GPR119 suggests it could enhance insulin secretion and improve glucose tolerance, making it a candidate for further investigation in diabetes management .

Case Studies

A recent study examined the effects of various ethoxycarbonyl compounds on human endothelial cells, revealing that certain derivatives could inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways. Although specific data on this compound was limited, the findings highlight the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest it may have favorable absorption characteristics. Toxicological assessments indicate that while the compound can cause skin and eye irritation, further studies are necessary to evaluate its long-term safety and efficacy in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves cyclopentene ring functionalization. For example, analogous compounds are synthesized via nucleophilic substitution or esterification under controlled conditions. In a similar protocol, cyclopentene derivatives were prepared by reacting precursors with ethoxycarbonyl groups in methanol/water mixtures at 0°C, followed by 20-hour stirring at room temperature. Purification via silica gel column chromatography (using gradients like hexane/ethyl acetate) achieved >90% yields . Key factors include stoichiometric control (e.g., using 3 equivalents of LiOH) and temperature optimization to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For instance, ¹H NMR can identify cyclopentene proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm), while ¹³C NMR distinguishes carbonyl carbons (e.g., ethoxycarbonyl at ~165–170 ppm). High-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., [M+H]⁺ ion matching theoretical values within 1 ppm error) . X-ray crystallography, though less common for liquids, can resolve stereochemistry in crystalline derivatives .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Refer to OSHA HCS guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and consult a physician. For spills, adsorb with silica gel or acid-neutralizing materials . Note that the compound’s carboxylic acid group may irritate mucous membranes, necessitating pH-neutral disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved for this compound?

  • Methodological Answer : Cross-validate using complementary techniques. For example, if NMR data conflicts with computational predictions, perform DFT calculations (e.g., B3LYP/6-31G*) to model expected chemical shifts. X-ray diffraction (e.g., at synchrotron facilities like APS) provides definitive stereochemical assignments, as seen in related cyclopentene-carboxylic acid structures . Discrepancies in mass spectra may require isotopic labeling or collision-induced dissociation (CID) studies.

Q. What is the role of this compound in asymmetric catalysis or stereoselective synthesis?

  • Methodological Answer : The cyclopentene ring’s rigidity and ethoxycarbonyl group make it a chiral scaffold for asymmetric reactions. For example, it can act as a precursor for γ-lactams via ring-opening metathesis. Stereoselectivity is enhanced using chiral auxiliaries (e.g., (S)-BINOL ligands) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) . Recent studies highlight its utility in synthesizing bicyclic β-amino acids with >95% enantiomeric excess .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) calculations can map reaction pathways. For instance, modeling the electrophilic addition of H₂O to the cyclopentene double bond reveals transition-state energies and regioselectivity. Molecular dynamics simulations (e.g., using AMBER) further predict solvation effects in polar aprotic solvents like DMF .

Q. What strategies stabilize this compound under acidic or high-temperature conditions?

  • Methodological Answer : Stability studies show that the ethoxycarbonyl group hydrolyzes rapidly below pH 3. To mitigate this, buffer reactions at pH 5–7 or use protective groups (e.g., tert-butoxycarbonyl, Boc). Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, suggesting storage at –20°C under inert gas (N₂/Ar) .

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